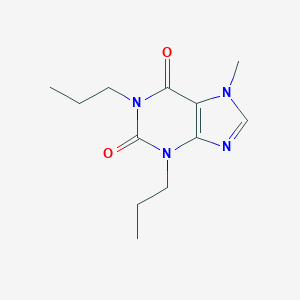

1,3-Dipropyl-7-methylxanthine

Descripción

Classification and Chemical Nomenclature of 1,3-Dipropyl-7-methylxanthine

This compound is classified as a xanthine (B1682287) derivative. Its chemical structure features a purine (B94841) base with two propyl groups attached at the N1 and N3 positions and a methyl group at the N7 position. The systematic IUPAC name for this compound is 7-methyl-1,3-dipropylpurine-2,6-dione. zhanggroup.org

Below is a data table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 7-methyl-1,3-dipropylpurine-2,6-dione zhanggroup.org |

| Synonyms | 1,3-Dipropyl-7-methylpurine-2,6-dione |

| CAS Number | 31542-63-9 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₈N₄O₂ chemicalbook.comtargetmol.com |

| Molecular Weight | 250.30 g/mol sigmaaldrich.com |

| InChI Key | QVAYTZAGDQIWMB-UHFFFAOYSA-N |

Historical Context of Xanthine Derivatives in Pharmacological Research

The study of xanthine derivatives has a rich history in pharmacology, originating with naturally occurring alkaloids like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). uniroma1.itnih.gov These compounds, found in common consumables like coffee, tea, and cocoa, were among the first to be identified for their physiological effects, including mild stimulation and bronchodilation. nih.govwikipedia.orgnih.gov

In the early 19th century, the isolation and characterization of these natural xanthines marked a significant milestone in understanding their therapeutic potential. nih.gov Theophylline, for instance, has been historically used in the treatment of respiratory diseases like asthma. opentextbc.caresearchgate.net The recognition of their pharmacological activities spurred further research into their mechanisms of action. Scientists discovered that xanthines act as competitive nonselective inhibitors of phosphodiesterases and as antagonists of adenosine (B11128) receptors. wikipedia.orgnih.gov

This foundational knowledge led to the chemical synthesis of a wide array of xanthine derivatives. nih.gov The goal of these synthetic efforts was to develop compounds with enhanced potency and selectivity for specific adenosine receptor subtypes or phosphodiesterase enzymes. wikipedia.org This research has been crucial in developing more targeted therapies and in using these molecules as research tools to probe the intricate roles of purinergic signaling in various physiological and pathological processes. biointerfaceresearch.comresearchgate.net The development of synthetic xanthines, including this compound, represents a progression from broad-acting natural compounds to more specific pharmacological probes.

Rationale for Investigating this compound within Purine Chemistry

The investigation of this compound is driven by its utility as a specific pharmacological tool within the field of purine chemistry. As a synthetic xanthine derivative, it offers a more selective profile compared to its naturally occurring counterparts like caffeine and theophylline.

A primary rationale for its use is in the study of adenosine receptors. This compound is a known antagonist of adenosine receptors, with some selectivity for the A2A subtype. This selectivity allows researchers to investigate the specific roles of this receptor subtype in various physiological processes without the confounding effects of interacting with other adenosine receptor subtypes. The compound is significantly more potent as an adenosine receptor antagonist than as a phosphodiesterase inhibitor, making it a valuable tool for distinguishing between these two signaling pathways. capes.gov.br

Furthermore, the structural modifications of this compound have led to the development of even more potent and selective research compounds. For example, the derivative KF17837, which is (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, exhibits exceptionally high affinity and selectivity for adenosine A2A receptors. nih.govnih.gov The study of such derivatives helps to elucidate the structure-activity relationships of xanthine compounds and their interactions with adenosine receptors.

The synthesis of this compound and its derivatives often involves the Traube's synthesis method, starting from 6-aminouracil (B15529) derivatives. biointerfaceresearch.comnih.gov The ability to systematically modify the xanthine scaffold at various positions allows for the creation of a diverse library of compounds for pharmacological screening. uniroma1.it This targeted chemical synthesis is fundamental to advancing our understanding of purinergic signaling and for the potential development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAYTZAGDQIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185448 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31542-63-9 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Modifications of 1,3 Dipropyl 7 Methylxanthine and Its Derivatives

General Synthetic Methodologies for Xanthine (B1682287) Scaffolds

The synthesis of xanthine derivatives is a well-established field, with several methods available for constructing the core heterocyclic system. A widely utilized industrial method is the Traube synthesis, which involves the cyclization of 5,6-diaminouracils derived from urea (B33335) or N-substituted ureas. nih.govbiointerfaceresearch.com This classical approach begins with the condensation of a substituted urea with cyanoacetic acid in the presence of acetic anhydride (B1165640) to form a cyanoacetyl urea intermediate. biointerfaceresearch.com Subsequent treatment with an alkali induces ring closure to yield a 6-aminouracil (B15529). biointerfaceresearch.com

Further functionalization to create the complete xanthine ring often involves nitrosation of the 6-aminouracil, followed by reduction to a 5,6-diaminouracil. nih.gov This key intermediate can then undergo cyclization with various reagents to introduce the C8 substituent and complete the imidazole (B134444) portion of the xanthine scaffold. biointerfaceresearch.comnih.gov For instance, condensation with aldehydes followed by oxidative cyclization, or reaction with carboxylic acids to form an amide intermediate which is then cyclized, are common strategies. biointerfaceresearch.com More contemporary approaches, such as microwave-assisted ring closure and one-pot syntheses, have been developed to improve reaction times and yields. nih.govbeilstein-journals.org

Specific Synthesis Pathways for 1,3-Dipropyl-7-methylxanthine

The synthesis of this compound typically starts from a 1,3-dipropyl-6-aminouracil derivative. A common pathway involves the following key steps:

Nitrosation: The 1,3-dipropyl-6-aminouracil is treated with sodium nitrite (B80452) in acetic acid to introduce a nitroso group at the 5-position, yielding 6-amino-1,3-dipropyl-5-nitrosouracil.

Reduction: The nitroso group is then reduced to an amino group, typically through catalytic hydrogenation, to form the crucial intermediate, 1,3-dipropyl-5,6-diaminouracil.

Cyclization and Methylation: This diaminouracil can then be cyclized and methylated to afford the final product. While specific details for the direct synthesis of this compound are not extensively detailed in the provided results, a plausible route involves cyclization with a formic acid equivalent to introduce the C8-hydrogen, followed by methylation at the N7 position.

An alternative chemoenzymatic approach could involve the enzymatic production of 7-methylxanthine (B127787) from caffeine (B1668208) using engineered E. coli strains, followed by chemical propylation at the N1 and N3 positions using propyl bromide.

Derivatization Strategies at Positions 1, 3, 7, and 8 of the Xanthine Ring

The pharmacological properties of xanthine derivatives can be finely tuned by introducing various substituents at the N1, N3, N7, and C8 positions. hilarispublisher.comnih.gov These modifications significantly influence the compound's affinity and selectivity for different adenosine (B11128) receptor subtypes.

Impact of 1,3-Dialkyl Substitutions on Receptor Affinity and Selectivity

Substitutions at the N1 and N3 positions of the xanthine ring play a crucial role in determining the affinity and selectivity of the resulting compounds for adenosine receptors. hilarispublisher.com The presence of alkyl groups at these positions generally enhances potency compared to the unsubstituted xanthine. pnas.org

Specifically, 1,3-dipropyl substitutions have been shown to enhance potency at adenosine receptors compared to the 1,3-dimethyl substitution found in theophylline (B1681296). pnas.org However, while increasing the length of the alkyl chains at N1 and N3 can increase affinity for both A1 and A2A adenosine receptors, it can also decrease selectivity. For instance, replacing a methyl group with a propyl group at the 3-position of a xanthine derivative can increase A2A receptor affinity but at the cost of reduced selectivity over A1 receptors. ingentaconnect.com Similarly, while 1,3-dipropyl or 1,3-diethyl substitutions can enhance A2A receptor affinity, a propyl substituent at the 1-position tends to increase affinity more at the A1 receptor, leading to A1-selective compounds. ingentaconnect.com

| Compound | N1-Substituent | N3-Substituent | Effect on Receptor Affinity | Reference |

|---|---|---|---|---|

| Theophylline | Methyl | Methyl | Baseline affinity | pnas.org |

| 1,3-Dipropylxanthine (B15781) derivative | Propyl | Propyl | Enhanced potency compared to theophylline | pnas.org |

| 3-Propyl substituted xanthine | - | Propyl | Increased A2A affinity, decreased A1 selectivity | ingentaconnect.com |

| 1-Propyl substituted xanthine | Propyl | - | Increased A1 affinity, leading to A1 selectivity | ingentaconnect.com |

Role of 7-Methyl Substitution in Adenosine Receptor Antagonism

The substituent at the N7 position also significantly modulates the pharmacological profile of xanthine derivatives. Generally, a 7-methyl substitution, as seen in this compound, tends to shift the affinity of xanthine analogs towards A2A receptor selectivity. ingentaconnect.com While 7-alkylation of 1,3-dimethylxanthine can slightly reduce A2A receptor affinity, the effect of 7-methylation on 8-substituted xanthines is more complex. ingentaconnect.com In many 8-substituted xanthines, 7-methylation reduces affinity for both A1 and A2A receptors, but the reduction is often greater for the A1 receptor, thereby enhancing A2A selectivity. ingentaconnect.com

An interesting exception is observed with 8-styrylxanthines, where 7-methylation can lead to an unchanged or even increased affinity for the A2A receptor while still reducing A1 receptor affinity. ingentaconnect.com This is thought to be due to a steric interaction between the 7-methyl group and the 8-styryl group, which may force the styryl group into a conformation more favorable for binding to the A2A receptor. ingentaconnect.com

Importance of 8-Substitutions for Potency and Selectivity

The most significant alterations in the potency and selectivity of xanthine-based adenosine receptor antagonists often arise from substitutions at the C8 position. hilarispublisher.com This position allows for the introduction of a wide variety of substituents that can interact with the extracellular portion of the adenosine receptors. frontiersin.org

Stereoselectivity of 8-Styryl Derivatives (e.g., E vs. Z isomers)

The introduction of a styryl group at the 8-position of the this compound scaffold has been a pivotal strategy in the development of potent and selective A₂A adenosine receptor (A₂AAR) antagonists. ingentaconnect.com A critical aspect of these 8-styrylxanthine derivatives is their stereochemistry, specifically the configuration of the double bond in the styryl moiety, which leads to the formation of (E) and (Z) isomers. Research has consistently demonstrated that the geometric configuration of this vinyl group significantly influences the compound's affinity and selectivity for adenosine receptors. ingentaconnect.com

A prominent example that illustrates this stereoselectivity is KF17837, chemically known as (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine. nih.gov The (E)-isomer of this compound exhibits substantially higher affinity and potency for the A₂AAR compared to its corresponding (Z)-isomer. ingentaconnect.com KF17837 has a reported Kᵢ value of 1.0 ± 0.057 nM for A₂A receptors, with a 62-fold selectivity for A₂A over A₁ receptors. This enhanced activity of the (E)-isomer suggests that the spatial arrangement of the phenyl ring relative to the xanthine core is crucial for optimal interaction with the receptor's binding site. ingentaconnect.com

A practical challenge associated with 8-styrylxanthines is their photosensitivity. When exposed to normal daylight in dilute solutions, they can undergo rapid isomerization, converting the more potent (E)-isomer into the less active (Z)-isomer. ingentaconnect.com This highlights the importance of stereochemical purity and proper handling for maintaining the pharmacological activity of these compounds. The vinylene bridge between the xanthine core and the phenyl group plays a vital role in these receptor interactions. ingentaconnect.com Furthermore, the presence of the 7-methyl group in these 8-styryl derivatives is significant; while 7-methylation typically reduces affinity for both A₁ and A₂A receptors in other xanthines, in 8-styrylxanthines it decreases A₁ receptor affinity to a larger extent, thereby enhancing selectivity toward the A₂A receptor. ingentaconnect.comresearchgate.net

Table 1: Stereoselectivity of 8-Styryl-1,3-dipropyl-7-methylxanthine Derivatives

| Compound | Isomer | Receptor Affinity (A₂AAR) | Selectivity (A₂A vs A₁) | Reference |

| KF17837 | E | High (Kᵢ = 1.0 nM) | High (62-fold) | |

| KF17837 | Z | Significantly Lower | Lower | ingentaconnect.com |

Effect of 8-Phenyl and 8-Cycloalkyl Substituents

The modification of the this compound core at the 8-position with either phenyl or cycloalkyl groups leads to distinct and significant changes in its pharmacological profile, particularly concerning its interaction with adenosine receptor subtypes.

8-Phenyl Substituents

Interestingly, the introduction of an 8-phenyl group has been found to have little to no significant effect on the activity of this compound at adenosine receptors. acs.orgnih.govresearchgate.net This is in stark contrast to its effect on other xanthine scaffolds, such as theophylline (1,3-dimethylxanthine) or 1,3-dipropylxanthine (lacking the 7-methyl group), where an 8-phenyl substitution markedly increases receptor affinity. acs.orgnih.gov However, further substitution on the 8-phenyl ring itself can modulate activity. For instance, the introduction of a p-sulfo group to create 8-(p-sulfophenyl) derivatives of this compound results in compounds that are somewhat selective for A₂ receptors. acs.orgnih.govresearchgate.net This modification is often employed to increase water solubility. acs.org

8-Cycloalkyl Substituents

In sharp contrast to the 8-phenyl group, the addition of 8-cycloalkyl substituents, such as cyclopentyl or cyclohexyl, markedly increases the activity of this compound at the A₂ adenosine receptor. acs.orgnih.govresearchgate.netresearchgate.net This enhancement in A₂ receptor affinity underscores the importance of the size and conformation of the substituent at the 8-position for receptor binding. ingentaconnect.com

The A₂ selectivity conferred by the 8-cycloalkyl group in the presence of a 7-methyl group is a noteworthy finding. This observation is particularly significant when compared to 8-cycloalkyl-1,3-dipropylxanthines that lack the 7-methyl substituent. These related compounds, such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), are potent and highly selective antagonists for the A₁ receptor subtype. acs.orgnih.govnih.gov This highlights a crucial structure-activity relationship: the 7-methyl group appears to shift the selectivity of 8-cycloalkyl substituted 1,3-dipropylxanthines away from the A₁ receptor and towards the A₂ receptor. ingentaconnect.comacs.org

Table 2: Effect of 8-Position Substituents on this compound Activity

| 8-Position Substituent | Effect on Adenosine Receptor Activity | Primary Receptor Selectivity | Reference |

| Hydrogen (unsubstituted) | Base activity | A₂ selective | sigmaaldrich.com |

| Phenyl | Little to no effect on affinity | - | acs.orgnih.gov |

| p-Sulfophenyl | Decreases overall activity but induces selectivity | Somewhat A₂ selective | acs.orgnih.gov |

| Cyclopentyl / Cyclohexyl | Markedly increases activity | A₂ selective | ingentaconnect.comacs.orgnih.gov |

Molecular Mechanisms of Action of 1,3 Dipropyl 7 Methylxanthine

Adenosine (B11128) Receptor Antagonism

The primary pharmacological action of 1,3-Dipropyl-7-methylxanthine (DPMX) is its function as an antagonist at adenosine receptors. researchmap.jp Adenosine is an endogenous nucleoside that modulates numerous physiological processes by binding to four receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. patsnap.comthegoodscentscompany.com DPMX exerts its effects by blocking adenosine from binding to these receptors, thereby inhibiting its downstream effects. patsnap.com This antagonistic activity is the main driver of its physiological effects, which include the modulation of neurotransmitter release and cellular signaling pathways. patsnap.com In physiological concentrations, the antagonism of adenosine receptors is considered the most relevant mechanism of action for methylxanthines like DPMX. patsnap.com

This compound is recognized as a selective antagonist for A₂ adenosine receptors, though it interacts with multiple subtypes. nih.gov Its affinity is significantly higher for A₂ receptors compared to A₁ receptors. Studies comparing DPMX to other natural xanthines like caffeine (B1668208) and theophylline (B1681296) show it has a greater potency and a modest selectivity for the A₂ subtype over the A₁ subtype. For instance, the inhibitory constant (Ki) of DPMX at the A₂ receptor is 0.12 µM, while its Ki at the A₁ receptor is 0.28 µM, yielding an A₁/A₂ selectivity ratio of 2.3.

The substitution of propyl groups at the N¹ and N³ positions of the xanthine (B1682287) core is a key structural feature for its receptor affinity. clevelandclinic.org Further modifications, particularly at the 8-position, can dramatically enhance selectivity. For example, the addition of an 8-cycloalkyl substituent to this compound markedly increases its activity at the A₂ receptor. thegoodscentscompany.com Conversely, derivatives such as 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) show extraordinary affinity and selectivity for the A₁ receptor, being about 400-fold more potent at A₁ than at A₂ receptors. thegoodscentscompany.com

A derivative of DPMX, (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837), demonstrates significantly enhanced potency and selectivity for the A₂ₐ receptor, with a Ki value of 1.0 nM and a 62-fold selectivity for A₂ₐ receptors over A₁ receptors. patsnap.com Research on another derivative, KF17837S, showed it inhibited cAMP accumulation in Jurkat cells via A₂ₒ receptors with an IC₅₀ value of 1500 nM, indicating a much lower affinity for the A₂ₒ subtype compared to the A₂ₐ subtype. patsnap.com While less studied, some 8-p-sulfophenyl derivatives of DPMX show some selectivity for A₂ receptors. thegoodscentscompany.com

Table 1: Affinity of this compound and Related Compounds for Adenosine Receptors

| Compound | A₁ Receptor Ki | A₂ Receptor Ki | A₁/A₂ Selectivity | Source |

|---|---|---|---|---|

| This compound | 0.28 µM | 0.12 µM | 2.3 | |

| Theophylline | 14 µM | 22 µM | 0.64 | |

| Caffeine | 44 µM | 30 µM | 1.5 |

Research has established that xanthines, including this compound, act as competitive antagonists at adenosine receptors. researchmap.jp This means they bind to the same site on the receptor as the endogenous agonist adenosine without activating the receptor, thereby blocking adenosine's action. patsnap.com The competitive nature of this inhibition has been demonstrated in studies where DPMX and its derivatives compete for the binding of radiolabeled agonists. For example, the derivative KF17837 was shown to be a competitive inhibitor for the binding of the A₂ₐ agonist [³H]CGS21680 to rat striatal receptors. patsnap.com Similarly, early studies with theophylline and caffeine showed they competitively antagonize the A₁ receptor-mediated inhibition of adenylate cyclase.

The blockade of adenosine receptors by this compound directly impacts the intracellular signaling cascades that these receptors control. frontiersin.org Adenosine receptors are G protein-coupled receptors (GPCRs), and their different subtypes are linked to various G proteins, which in turn regulate the activity of effector enzymes like adenylyl cyclase. frontiersin.orgnih.gov

A primary consequence of DPMX's antagonism at A₂ receptors is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The A₂ₐ and A₂ₒ receptor subtypes are primarily coupled to the stimulatory G protein (Gs). frontiersin.orgnih.gov Activation of these receptors by adenosine stimulates adenylyl cyclase, leading to an increase in the synthesis of the second messenger cAMP. frontiersin.org

By blocking these A₂ receptors, this compound prevents this Gs-mediated stimulation of adenylyl cyclase, thereby inhibiting the adenosine-induced accumulation of cAMP. patsnap.com This mechanism has been demonstrated in various cell types. For instance, a DPMX derivative, KF17837S, antagonized cAMP accumulation induced by an A₂ₐ agonist in PC12 cells and by an A₂ₒ agonist in Jurkat cells. patsnap.com This modulation of cAMP levels is a critical step that translates receptor blockade into a cellular response, affecting numerous downstream functions.

Adenosine is a key neuromodulator in the central nervous system, generally acting as an inhibitory signal by suppressing neurotransmitter release, largely through A₁ receptor activation. patsnap.comnih.gov As an adenosine receptor antagonist, this compound can modulate the release of several key neurotransmitters by blocking this tonic, inhibitory adenosine signaling. nih.gov

Studies on A₂ₐ receptor antagonists, a class to which DPMX belongs, have shown they can enhance dopamine (B1211576) signaling, which is a mechanism explored for therapeutic benefit in Parkinson's disease. nih.govnih.gov The antagonism of A₂ₐ receptors located on presynaptic terminals can also modulate the release of other neurotransmitters. For example, A₂ₐ receptor activation has been shown to enhance the release of the inhibitory neurotransmitter GABA in the globus pallidus and the excitatory neurotransmitter glutamate (B1630785) from cerebrocortical synaptosomes. nih.govplos.org Consequently, an antagonist like DPMX would be expected to inhibit this A₂ₐ-mediated enhancement of GABA and glutamate release. plos.org Indeed, a derivative of DPMX was found to inhibit the A₂ₐ receptor-mediated modulation of both GABA and acetylcholine (B1216132) (ACh) release in the striatum. thegoodscentscompany.com Furthermore, studies on the related compound 1-methylxanthine (B19228), also an adenosine receptor antagonist, demonstrated that its administration increased brain levels of acetylcholine, dopamine, and GABA in rats. clevelandclinic.org

Downstream Signaling Pathways Affected by Adenosine Receptor Blockade

Modulation of Intracellular cAMP Levels

Phosphodiesterase (PDE) Inhibition

In addition to its primary action on adenosine receptors, this compound also functions as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. nih.gov PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. researchmap.jp By inhibiting PDEs, methylxanthines can cause an increase in the intracellular levels of these second messengers, which can lead to effects such as smooth muscle relaxation and central nervous system stimulation. researchmap.jp

However, for this compound, this PDE inhibitory action is considerably less potent than its activity as an adenosine receptor antagonist. nih.gov Research indicates that DPMX is approximately 10 to 300 times more potent as an adenosine receptor blocker than as a PDE inhibitor. nih.gov This separation of activities suggests that at concentrations where DPMX effectively blocks adenosine receptors, its effects from PDE inhibition are likely minimal. patsnap.comnih.gov This characteristic allows it to be used in research as a selective adenosine receptor antagonist with less concern for confounding effects from PDE inhibition, a significant advantage over less selective xanthines like theophylline. nih.gov

Selectivity for PDE Isozymes

This compound is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. scbt.com PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction.

Research indicates that this compound's potency as a PDE inhibitor is significantly lower than its potency as an adenosine receptor antagonist. capes.gov.brnih.gov It is estimated to be approximately 10 to 300 times more potent in blocking adenosine receptors than in inhibiting PDE activity. capes.gov.brnih.gov This characteristic allows it to be used in research as a selective adenosine receptor antagonist with minimal interference from PDE inhibition. capes.gov.brnih.gov Its activity as a non-selective PDE inhibitor is comparable to other xanthines like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and theophylline.

| Compound | Primary Target | Secondary Target | Potency Comparison |

| This compound | Adenosine A2 Receptors sigmaaldrich.com | Non-selective Phosphodiesterases scbt.com | 10-300x more potent as adenosine antagonist than PDE inhibitor capes.gov.brnih.gov |

| Theophylline | Non-selective PDE inhibitor litfl.com | Adenosine Receptors | - |

| Caffeine | Adenosine Receptors | Non-selective PDE inhibitor (at high concentrations) aai.org | - |

Role of PDE Inhibition in Cellular and Physiological Responses

The inhibition of phosphodiesterases by methylxanthines leads to a decrease in the hydrolysis of cAMP, resulting in its intracellular accumulation. litfl.com This elevation in cAMP levels activates various downstream signaling pathways, leading to physiological responses such as smooth muscle relaxation. litfl.com This mechanism is synergistic with the action of β2-agonists, which increase cAMP production. litfl.com

In specific cellular contexts, such as cardiac fibroblasts, PDE inhibition has been shown to play a role in the extracellular "cAMP-adenosine pathway". ahajournals.org The conversion of extracellular cAMP to AMP, a step in the local production of adenosine, is attenuated by non-selective PDE inhibitors. ahajournals.org The broader effects of methylxanthines, including their anti-inflammatory and neuroprotective properties, are also linked to their ability to inhibit PDEs. mdpi.com

Modulation of GABA Receptor Action

Methylxanthines, as a class of compounds, have been shown to modulate the action of Gamma-Aminobutyric Acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. mdpi.com Some studies have proposed that xanthines can interact with the picrotoxin (B1677862) and GABA binding sites on the GABA-A receptor complex. mdpi.com While direct studies on this compound's effect on GABA receptors are limited, research on its derivatives provides insight. For instance, KF17837, a derivative, has been used to investigate the adenosine A2A receptor-mediated modulation of GABA release in the striatum. jneurosci.orgtandfonline.com This suggests an indirect regulatory role on GABAergic transmission through its primary action on adenosine receptors. jneurosci.orgtandfonline.com

Regulation of Intracellular Calcium Levels

This compound has been demonstrated to directly influence intracellular calcium (Ca2+) concentrations. In a study on frog skeletal muscle, the compound caused a 29% increase in resting intracellular Ca2+ levels. nih.gov This effect was linked to its role as an adenosine receptor antagonist. nih.gov

Generally, methylxanthines can induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, by activating ryanodine-sensitive calcium channels, although this often occurs at relatively high concentrations. mdpi.com

| Experimental Model | Compound | Observation | Reference |

| Rana pipiens semitendinosus muscle | This compound | 29% increase in resting intracellular Ca2+ concentrations. | nih.gov |

Other Proposed Molecular Mechanisms

Beyond the well-established mechanisms, research suggests that the bioactivity of methylxanthines may involve other signaling pathways.

Several studies propose that the physiological effects of methylxanthines are also attributable to the activation of histone deacetylases (HDACs). mdpi.comnyu.eduresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and altered gene expression. This mechanism is considered to contribute to the neuroprotective and anti-inflammatory properties of this class of compounds. mdpi.comresearchgate.net

The Wnt signaling pathway, a critical network for embryonic development and tissue homeostasis, is another proposed target for methylxanthines. mdpi.comresearchgate.net Aberrant Wnt signaling is associated with various diseases. dovepress.com The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target genes. dovepress.comkegg.jp Non-canonical pathways regulate the cytoskeleton and intracellular calcium. dovepress.comkegg.jp The modulation of Wnt signaling is suggested as one of the pleiotropic mechanisms through which methylxanthines exert their effects, particularly in the context of neurodegeneration. mdpi.comresearchgate.net

Gene Regulation

The influence of this compound on gene regulation is primarily an indirect consequence of its activity as an adenosine receptor antagonist. mdpi.comsigmaaldrich.comsigmaaldrich.com Methylxanthines, as a class, are known to affect pathways that lead to the modulation of gene expression. mdpi.comnih.gov Research indicates that this compound is a caffeine analog with some selectivity for A₂ adenosine receptors. sigmaaldrich.comsigmaaldrich.com Its binding to these receptors, specifically the ADORA2A and ADORA2B subtypes in humans, can trigger or block downstream signaling cascades that ultimately alter the transcription of various genes. sigmaaldrich.comsigmaaldrich.comnih.gov

For instance, the activation of adenosine A₂ₐ receptors is linked to the induced expression of Nerve Growth Factor (NGF) and Cyclooxygenase-2. thegoodscentscompany.com By antagonizing these receptors, this compound can prevent these gene expression changes. Furthermore, research has demonstrated that this compound was specifically designed to sensitize lung carcinoma cells to radiation by inducing apoptosis and modifying cell cycle checkpoints. nih.gov This action inherently involves the regulation of genes central to cell cycle control and programmed cell death. Studies on other methylxanthines have shown they can influence the expression of genes associated with oxidative stress, lipid homeostasis, and neuronal function, suggesting a broad potential for this compound to impact a wide array of genetic expression profiles. nih.gov

Antioxidant Properties

The antioxidant properties of methylxanthines are complex and can be paradoxical. While the class is generally noted for having anti-oxidative effects, specific derivatives can exhibit pro-oxidant characteristics depending on the biological context. mdpi.comuniroma1.it Some methylxanthines are capable of decreasing oxidative stress. mdpi.com However, studies on the closely related compound 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) reveal a different aspect of this relationship. researchgate.net

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that produces both the oxidant superoxide (B77818) radical and the important antioxidant, uric acid. researchgate.net Research has shown that DPSPX is a potent, concentration-dependent inhibitor of xanthine oxidase. This inhibition leads to a decrease in the production of uric acid. The reduction of this key antioxidant can result in an imbalanced redox state, potentially leading to increased oxidative stress. This suggests that while some xanthines may act as direct radical scavengers, compounds like DPSPX can have an indirect pro-oxidant effect by depleting the body's natural antioxidant defenses. researchgate.net

The inhibitory effect of DPSPX on xanthine oxidase and the subsequent reduction in uric acid levels in rats are detailed in the table below.

Table 1: Effect of 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) on Xanthine Oxidase Activity and Uric Acid Levels

| DPSPX Concentration (µM) | Inhibition of Xanthine Oxidase Activity (%) | Treatment Group | Serum Uric Acid (mg/dL) | Urinary Uric Acid (mg/24h) |

|---|---|---|---|---|

| 10 | Data not available | Control | 1.5 ± 0.1 | 2.9 ± 0.4 |

| 20 | Data not available | DPSPX-treated (3 days) | 1.0 ± 0.1 | 1.9 ± 0.3 |

| 30 | Data not available | DPSPX-treated (7 days) | 1.1 ± 0.1 | 2.1 ± 0.2 |

| 40 | Data not available | |||

| 50 | Data not available | |||

| 75 | Data not available |

Data derived from a study on the related compound DPSPX, demonstrating a concentration-dependent inhibition of xanthine oxidase and in vivo effects on uric acid in rats.

Modulation of Cholinergic System

This compound can modulate the cholinergic system, primarily through its interaction with adenosine receptors. mdpi.comnih.gov The cholinergic system, which utilizes the neurotransmitter acetylcholine, is subject to neuromodulation by endogenous adenosine. In many parts of the central nervous system, adenosine acts as an inhibitory signal, reducing the release of other neurotransmitters, including acetylcholine. nih.gov

As an adenosine receptor antagonist, this compound blocks these inhibitory signals. nih.govscielo.br A key study demonstrated this mechanism in the rabbit retina, where cholinergic amacrine cells release acetylcholine in response to light. nih.gov The application of this compound, acting as an adenosine antagonist, led to an increased release of acetylcholine. nih.gov This occurs because the compound prevents endogenous adenosine from binding to its receptors on the cholinergic neurons, thereby removing the "brake" on acetylcholine release. nih.gov This finding illustrates a clear, albeit indirect, modulatory effect on the cholinergic system. Further evidence comes from studies on derivatives like KF17837, which also show that blocking adenosine A₂ₐ receptors can modulate the release of acetylcholine in the striatum. thegoodscentscompany.com

Pharmacological and Biological Investigations of 1,3 Dipropyl 7 Methylxanthine

In Vitro Studies

Receptor Binding Assays

1,3-Dipropyl-7-methylxanthine has been characterized as a potent antagonist of adenosine (B11128) receptors, with a particular selectivity for the A2A subtype. sigmaaldrich.com This selectivity is a key feature that distinguishes it from other less selective xanthines like caffeine (B1668208) and theophylline (B1681296). The affinity of this compound and its derivatives for adenosine receptors has been quantified in various binding assays.

A derivative of this compound, known as KF17837, which is (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, has demonstrated exceptionally high affinity and selectivity for the adenosine A2A receptor. nih.gov In binding assays using rat striatal A2A receptors, KF17837 showed a Ki value of 1.0 ± 0.057 nM. nih.gov It exhibited a 62-fold selectivity for A2A receptors over A1 receptors. nih.gov Another form of this compound, KF17837S, a photoisomerized mixture, displayed Ki values of 7.9 ± 0.055 nM for A2A receptors and 390 ± 68 nM for A1 receptors. nih.gov

In comparison to other xanthines, this compound shows significantly higher potency. For instance, its affinity for A1 and A2 receptors (Ki of 0.28 µM and 0.12 µM, respectively) is much greater than that of caffeine (Ki of 44 µM and 30 µM) and theophylline (Ki of 14 µM and 22 µM). Furthermore, the 8-phenyl derivative of 1,3-dipropylxanthine (B15781) is a potent and somewhat selective A1-receptor antagonist. researchgate.net The addition of an 8-cycloalkyl substituent to this compound has been shown to markedly increase its activity at the A2 receptor. researchgate.net

It is important to note that while this compound is a potent adenosine receptor antagonist, it is about 10-300 times more potent in this role than as an inhibitor of phosphodiesterases (PDEs). nih.govcapes.gov.br

Table 1: Adenosine Receptor Binding Affinities (Ki) of Xanthine (B1682287) Derivatives

| Compound | A1 Receptor Ki (µM) | A2 Receptor Ki (µM) | Selectivity (A1/A2) |

|---|---|---|---|

| Xanthine | 170 | 93 | 1.8 |

| Theophylline | 14 | 22 | 0.64 |

| Caffeine | 44 | 30 | 1.5 |

| This compound | 0.28 | 0.12 | 2.3 |

Data compiled from multiple sources.

Table 2: Binding Affinities of KF17837 and its Photoisomer for Adenosine Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| KF17837 | A2A | 1.0 ± 0.057 |

| KF17837S | A2A | 7.9 ± 0.055 |

| KF17837S | A1 | 390 ± 68 |

Data from rat striatal and forebrain membranes. nih.gov

Cell-Based Functional Assays (e.g., cAMP accumulation, enzyme activity)

The antagonistic effect of this compound on adenosine receptors leads to functional changes within cells, most notably affecting the levels of cyclic adenosine monophosphate (cAMP). By blocking adenosine receptors, which can either stimulate (A2) or inhibit (A1) the enzyme adenylate cyclase, this compound can influence the intracellular concentration of this important second messenger.

Functional studies have demonstrated the antagonistic properties of derivatives of this compound. For example, KF17837S was shown to antagonize the accumulation of cAMP induced by the A2A receptor agonist CGS21680 in rat pheochromocytoma PC12 cells, with an IC50 value of 53 ± 10 nM. nih.gov This indicates its ability to block the A2A receptor-mediated stimulation of adenylate cyclase. Furthermore, in Jurkat cells, a human T-cell line, KF17837S inhibited cAMP accumulation induced by 5'-N-ethylcarboxamidoadenosine (NECA) via A2B receptors, with an IC50 value of 1500 ± 290 nM. nih.gov

In addition to its effects on adenosine receptors, this compound is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down cAMP. Its potency as a PDE inhibitor is comparable to that of IBMX and theophylline. However, it is significantly more potent as an adenosine receptor antagonist than as a PDE inhibitor. nih.govcapes.gov.br The depressant effects observed with this compound in some studies have been attributed to its potent inhibition of cAMP phosphodiesterase. nih.gov

In cultured rat preglomerular vascular smooth muscle cells and glomerular mesangial cells, the addition of cAMP to the extracellular medium leads to an increase in extracellular adenosine levels. physiology.org This process is inhibited by phosphodiesterase inhibitors like IBMX and 1,3-dipropyl-8-p-sulfophenylxanthine (B14053) (DPSPX). physiology.org

Table 3: Functional Antagonism of cAMP Accumulation by KF17837S

| Cell Line | Receptor Targeted | Agonist Used | IC50 of KF17837S (nM) |

|---|---|---|---|

| Rat Pheochromocytoma PC12 | A2A | CGS21680 | 53 ± 10 |

| Jurkat (Human T-cell) | A2B | NECA | 1500 ± 290 |

Data shows the concentration of KF17837S required to inhibit 50% of the agonist-induced cAMP accumulation. nih.gov

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

This compound has been investigated for its ability to influence cell growth and programmed cell death (apoptosis), particularly in the context of cancer cells. Research suggests that this compound can inhibit cell proliferation and sensitize cancer cells to other treatments.

Studies have indicated that this compound can inhibit the growth of glomerular mesangial cells through the cAMP-adenosine pathway. This suggests a role in regulating cell proliferation in renal tissues.

In the context of cancer, this compound has been shown to enhance the sensitivity of lung carcinoma cell lines to apoptosis. nih.govresearchgate.net It achieves this by modifying cell cycle checkpoints. nih.govresearchgate.net One study aimed to investigate how methylxanthine derivatives, including this compound, sensitize cells to radiation by altering cell cycle checkpoints and inducing apoptosis. The study used a human large cell lung carcinoma cell line (H1299) which is null for the tumor suppressor protein p53. The results showed that this compound increased tumor cell sensitization to radiation by inducing apoptosis in this p53-null lung cancer cell line. The mechanism appeared to involve an increase in the number of cells in the G1 phase of the cell cycle by abrogating the G2/M checkpoint, thereby directing the cells towards a p53-independent apoptotic pathway.

Immunomodulatory Effects on Leukocyte Function and Survival

The expression of adenosine receptors on various immune cells suggests a role for adenosine and its antagonists in modulating immune responses. This compound, as an adenosine receptor antagonist, has been studied for its potential immunomodulatory effects.

Adenosine, acting through its receptors, can influence the function of various leukocytes. For instance, activation of A2A and A2B receptors generally inhibits the activation of neutrophils and the adhesion of immune cells to endothelial cells. frontiersin.org Conversely, activation of A1 and A3 receptors can promote neutrophil chemotaxis and pro-inflammatory activities. frontiersin.org

The derivative of this compound, 1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPSPX), has been used to study the extracellular cAMP-adenosine pathway. physiology.org At low concentrations, DPSPX acts as a nonselective adenosine-receptor antagonist. physiology.org The A1 receptor antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) has been shown to inhibit certain processes related to inflammation. nih.gov

In Vivo Studies (Animal Models)

Neuropharmacological Investigations

The neuropharmacological effects of this compound have been explored in animal models, revealing its influence on locomotor activity and its potential role in models of neurodegenerative diseases.

As a potent antagonist of the adenosine A2 receptor, this compound has been recognized for its potential to modulate neurotransmitter release and improve cognitive function in models of neurodegeneration. Its actions are significant in conditions like Parkinson's and Alzheimer's disease, where adenosine signaling is thought to play a crucial role. The derivative KF17837 has been noted for its potential application in the treatment of Parkinson's disease. nih.gov

Studies on locomotor activity in mice have shown that this compound can have depressant effects. nih.govnih.gov It has been found to be a more potent behavioral depressant than the related compound IBMX. nih.gov Chronic treatment with caffeine in mice was found to blunt the depressant effects of this compound on locomotor activity. nih.govnih.gov These depressant effects are proposed to be due to the potent inhibition of cAMP phosphodiesterase. nih.gov

In the context of anxiety-related behaviors, studies with related xanthine derivatives have produced mixed results. For example, the selective A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) has shown anxiogenic effects in some studies, while having no effect in others. imrpress.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) |

| 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) |

| 1,3-Dipropylxanthine |

| 1-Methyl-3-isobutylxanthine (IBMX) |

| 2-(4-(2-carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine (CGS21680) |

| 3-Isobutyl-methylxanthine |

| 5'-N-ethylcarboxamidoadenosine (NECA) |

| 8-Cyclopentyl-1,3,dimethylxanthine (CPT) |

| 8-Phenyltheophylline |

| Caffeine |

| (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837) |

| Theobromine (B1682246) |

| Theophylline |

Effects on Motor Symptoms in Parkinson's Disease Models

Cardiovascular Effects

Investigations into the cardiovascular effects of this compound and its derivatives have revealed actions on blood vessels and blood pressure regulation. chemsrc.commdpi.com

Methylxanthines as a class have been reported to possess vasodilatory effects. mdpi.com The mechanism for this action is often attributed to the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). mdpi.com

Studies on the renal microvasculature have utilized derivatives of DPMX to probe the role of adenosine receptors in regulating blood vessel tone. In the blood-perfused rat juxtamedullary nephron preparation, the adenosine A2a receptor antagonist KF-17837, a derivative of DPMX, was used to investigate adenosine-induced vasodilation. physiology.org The results indicated the presence of adenosine A2a receptors on both afferent and efferent arterioles, and that blockade of these receptors could attenuate vasodilation. physiology.org Another study on isolated rat femoral arteries and veins used KF17837 to demonstrate that adenosine A2 receptor activation was involved in vasodilation in the vein. nih.gov

The influence of DPMX derivatives on blood pressure has been a subject of study. Chronic administration of 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), a water-soluble, non-selective adenosine receptor antagonist and a derivative of DPMX, has been shown to induce a sustained hypertensive state in rats. This hypertensive effect was associated with an activation of the renin-angiotensin system. Further investigation revealed that DPSPX also acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of the antioxidant uric acid. The study found that DPSPX treatment led to a decrease in serum and urinary uric acid levels in rats, which could contribute to oxidative stress and endothelial dysfunction, potentially playing a role in the observed hypertension.

Table 2: Investigated Cardiovascular Effects

| Compound/Derivative | Investigated Effect | Model System |

|---|---|---|

| 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) | Induced hypertension | Rats |

| 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) | Inhibition of xanthine oxidase, decreased uric acid levels | Rats |

Vasodilatory Actions

Anti-inflammatory and Immunomodulatory Research

Methylxanthines, including this compound, are known to possess anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.comtargetmol.com These effects are thought to be mediated through mechanisms such as phosphodiesterase inhibition and adenosine receptor antagonism. mdpi.comnih.gov

The antagonism of adenosine A2A receptors on immune cells is a key mechanism of immunomodulation. aai.org Activation of these receptors generally leads to immunosuppression by increasing intracellular cAMP levels. aai.org By blocking these receptors, antagonists like DPMX can interfere with this immunosuppressive pathway.

Research has pointed to the potential of methylxanthine derivatives in inflammatory conditions. For instance, some methylxanthines have been identified as inhibitors of chitinases, enzymes implicated in the pathogenesis of inflammatory bowel disease (IBD) and asthma. nih.govwjgnet.com While direct studies on DPMX in this context are not specified, the general anti-inflammatory profile of methylxanthines suggests a potential area for future research. nih.govwjgnet.com The compound is noted as a reagent used in biochemical reactions, some of which may be related to studying inflammatory pathways. targetmol.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxydopamine |

| Adenosine |

| Amyloid-beta |

| (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine |

| GABA (gamma-Aminobutyric acid) |

| Haloperidol |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| 1,3-dipropyl-8-sulfophenylxanthine |

| Uric acid |

Modulation of Inflammatory Cell Activation

Respiratory System Research

Methylxanthines like theophylline have a long history of use in treating respiratory conditions such as asthma due to their bronchodilator effects. biointerfaceresearch.comnih.gov The mechanisms of action are thought to involve non-specific adenosine receptor antagonism and inhibition of phosphodiesterases. nih.gov While the consensus is that methylxanthines primarily act on the respiratory centers of the brainstem, they also have active adenosine receptors in the carotid body. nih.gov Some newer 1,3-dipropyl-8-phenyl substituted xanthine derivatives have been synthesized and shown to possess bronchospasmolytic activity in animal models. researchgate.net

Endocrine System Regulation (e.g., Prolactin Secretion)

This compound has been instrumental in elucidating the role of adenosine in regulating the endocrine system, specifically prolactin (PRL) secretion. In studies using rat anterior pituitaries, it was demonstrated that adenosine agonists, which preferentially activate A2 adenosine receptors, stimulate the release of prolactin. scielo.brscielo.br This stimulatory effect was completely abolished by this compound, confirming its role as an antagonist of A2 adenosine receptors in this process. scielo.brscielo.brscite.ai These findings indicate that the A2 adenosine receptor-mediated increase in prolactin secretion is likely regulated by adenylyl cyclase. scielo.brscielo.br

Studies on Radiosensitization in Cancer Models

This compound has been investigated for its potential to enhance the effectiveness of radiation therapy in cancer treatment. researchgate.netnih.gov Studies on human lung carcinoma cell lines have shown that this compound can increase the sensitivity of cancer cells to radiation. researchgate.netnih.gov The mechanism of this radiosensitization involves the modification of cell cycle checkpoints and the induction of apoptosis (programmed cell death) in cancer cells that lack the p53 tumor suppressor gene. researchgate.net

Structure-Activity Relationships (SAR)

The pharmacological activity of xanthine derivatives is significantly influenced by the nature and position of substituents on the xanthine core.

Key findings from SAR studies include:

Substitutions at N1 and N3 positions: The presence of 1,3-dipropyl groups, as seen in this compound, generally enhances potency compared to the 1,3-dimethyl substitution found in theophylline.

Substitution at the N7 position: The addition of a methyl group at the N7 position is a critical modification.

Substitution at the C8 position: The introduction of bulky substituents at the C8 position of the xanthine ring can significantly increase selectivity for A2A adenosine receptors. For example, the derivative KF17837, which has a styryl group at C8, shows enhanced A2A selectivity. nih.govthegoodscentscompany.com

These SAR studies have been crucial in the development of more potent and selective adenosine receptor antagonists.

Table of Research Findings for this compound

| Area of Research | Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Endocrine Regulation | Rat anterior pituitaries | Abolished adenosine-induced prolactin secretion. | Antagonism of A2 adenosine receptors. | scielo.brscielo.br |

| Cancer Radiosensitization | Human lung carcinoma cells (p53-null) | Increased sensitivity of tumor cells to radiation. | Modification of cell cycle checkpoints and induction of apoptosis. | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-hydroxyhexyl)-3,7-dimethylxanthine |

| 3-isobutyl-1-methylxanthine (B1674149) |

| 5-N-methylcarboxamidoadenosine |

| 7-methylxanthine (B127787) |

| 8-chloroxanthine |

| Adenosine |

| Aminophylline |

| Caffeine |

| Chitinase 3-like 1 (CHI3L1) |

| Cyclic adenosine monophosphate (cAMP) |

| Dopamine (B1211576) |

| Indomethacin |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| KF17837 ((E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine) |

| myo-inositol |

| Nordihydroguaiaretic acid (NDGA) |

| Paraxanthine (B195701) |

| Pentoxifylline |

| Prolactin |

| Theobromine |

| Theophylline |

| Tumor necrosis factor-alpha (TNF-α) |

| Uric acid |

Correlating Structural Modifications with Receptor Affinity and Functional Activity

The pharmacological profile of this compound as an adenosine receptor antagonist is significantly influenced by its structural characteristics. Research into the structure-activity relationships (SAR) of xanthine derivatives has been pivotal in understanding how modifications to the xanthine core affect receptor affinity and functional activity.

Early studies with naturally occurring xanthines like caffeine and theophylline established them as non-selective adenosine receptor antagonists with micromolar affinities. researchgate.net The development of synthetic derivatives, including this compound, was driven by the need for compounds with enhanced potency and selectivity. researchgate.net A key finding was that substituting the methyl groups at the N1 and N3 positions of the xanthine ring with propyl groups, as seen in this compound, substantially increases potency compared to the 1,3-dimethyl substitution found in theophylline. researchgate.net

This compound itself exhibits some selectivity for A2 adenosine receptors over A1 receptors. sigmaaldrich.com It is noteworthy that this compound is considerably more potent as an adenosine receptor antagonist than as a phosphodiesterase (PDE) inhibitor, indicating that its pharmacological effects are primarily mediated through adenosine receptor blockade. portico.org

Further structural modifications, particularly at the 8-position of the xanthine scaffold, have led to the development of highly potent and selective adenosine receptor antagonists. A landmark achievement in this area was the development of (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837). This derivative of this compound demonstrated exceptional affinity and selectivity for the adenosine A2A receptor, with a Ki value of 1.0 nM for A2A receptors and 62-fold selectivity over A1 receptors. researchgate.netnih.gov The stereochemistry of the substituent at the 8-position is also crucial, with the E-isomer of KF17837 showing significantly higher affinity for A2A receptors than the Z-isomer. researchgate.netnih.gov

The affinity of xanthine derivatives for A3 receptors has also been investigated. For 8-arylxanthines, the affinity at A3 receptors is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. mdpi.com

The following table summarizes the receptor binding affinities of this compound and related compounds, illustrating the impact of structural modifications.

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | C8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor IC50 (nM) | Selectivity (A1/A2A) |

|---|---|---|---|---|---|---|---|---|

| Theophylline | CH₃ | CH₃ | H | H | 14,000 researchgate.net | 22,000 researchgate.net | - | 0.64 researchgate.net |

| Caffeine | CH₃ | CH₃ | CH₃ | H | 44,000 researchgate.net | 30,000 researchgate.net | - | 1.5 researchgate.net |

| This compound | C₃H₇ | C₃H₇ | CH₃ | H | 280 researchgate.net | 120 researchgate.net | - | 2.3 researchgate.net |

| KF17837 ((E)-isomer) | C₃H₇ | C₃H₇ | CH₃ | (E)-3,4-dimethoxystyryl | 62 nih.gov | 1.0 nih.gov | - | 62 nih.gov |

| KF17837S (photoisomerized mixture) | C₃H₇ | C₃H₇ | CH₃ | (E/Z)-3,4-dimethoxystyryl | 390 nih.gov | 7.9 nih.gov | 1500 nih.gov | 49.4 |

Development of Pharmacophores for Receptor Interaction

The development of pharmacophore models has been instrumental in understanding the key structural features required for the interaction of xanthine derivatives with adenosine receptors. While a specific pharmacophore model exclusively for this compound has not been detailed, general pharmacophore models for xanthine-based adenosine receptor antagonists provide valuable insights into its binding mechanism.

For adenosine A1 receptor antagonists, computer modeling has been employed to develop pharmacophores that have guided the synthesis of more potent and selective ligands. tandfonline.com These models help to identify the essential spatial arrangement of chemical features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are crucial for high-affinity binding.

Similarly, for A2B adenosine receptor antagonists, a pharmacophore model was developed based on a set of 85 known antagonists, many of which were xanthine derivatives. researchgate.net This model aids in the 3D structural evaluation of the antagonist binding site, facilitating the design of new selective antagonists. researchgate.net The development of dual A1/A2A receptor antagonists has also benefited from the use of pharmacophore modeling in conjunction with other computational techniques to screen for novel compounds. plos.org

The general pharmacophore for xanthine-based adenosine antagonists typically includes:

A hydrogen bond acceptor feature corresponding to the N7 atom of the xanthine core.

A hydrogen bond donor feature from the N1-H or N3-H in unsubstituted or monosubstituted xanthines, although this is absent in this compound.

Hydrophobic regions that interact with non-polar residues in the receptor binding pocket, accommodated by the alkyl substituents at the N1 and N3 positions (the propyl groups in this compound).

An additional hydrophobic or aromatic feature, often a bulky substituent at the C8 position, which significantly influences selectivity between adenosine receptor subtypes.

The insights gained from these pharmacophore models are crucial for the rational design of new xanthine derivatives with improved affinity and selectivity for specific adenosine receptor subtypes, building upon the foundational structure of compounds like this compound.

Analytical and Pharmacokinetic Studies Limited to Academic Scope

Analytical Quantification Methodologies

The quantification of xanthine (B1682287) derivatives, including 1,3-dipropyl-7-methylxanthine, in biological and pharmaceutical matrices is predominantly achieved through chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most established methods for the analysis of methylxanthines. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the separation and quantification of methylxanthines. mdpi.com Methods are typically based on reversed-phase chromatography using a C18 column. nih.govoup.comsigmaaldrich.com Detection is commonly performed using UV spectrophotometry, often at a wavelength around 270-275 nm. sigmaaldrich.comuw.edu.pl

For complex biological samples like human breast milk or plasma, a sample preparation step is necessary to remove proteins and other interfering substances. nih.govoup.com This often involves protein precipitation with an acid, such as perchloric acid, followed by centrifugation. oup.com The clear supernatant is then injected into the HPLC system. oup.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple methylxanthines within a single run. oup.comuw.edu.pl A common mobile phase consists of a mixture of water (often with a modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.comsigmaaldrich.comuw.edu.pl The flow rate is typically maintained between 0.6 and 1.5 mL/min. oup.comuw.edu.pl In one specific application, this compound was used as an internal standard for the quantification of another compound, 8-(3-chlorostyryl)caffeine (B119740) (CSC), in rat blood. The analysis was performed on a C18 column with a mobile phase of acetonitrile and acetate (B1210297) buffer, and detection was set at 280 nm. nih.gov

Table 1: Example HPLC Parameters for Methylxanthine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | oup.com |

| Mobile Phase | Gradient of methanol (0-16%) in water | oup.com |

| Flow Rate | 1.5 mL/min | oup.com |

| Detection | UV at 272 nm | oup.com |

| Internal Standard | Proxyphylline | oup.com |

Capillary Electrophoresis (CE):

Capillary Electrophoresis offers advantages such as high separation efficiency, speed, and simplicity. researchgate.netscielo.br Micellar Electrokinetic Chromatography (MECC), a mode of CE, is particularly suitable for separating neutral and ionizable compounds like methylxanthines. dss.go.th This technique utilizes surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer to form micelles. dss.go.thcapes.gov.br The separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. dss.go.th

Parameters affecting the separation, including buffer pH and concentration, as well as surfactant concentration, are optimized to achieve the best resolution. dss.go.thcapes.gov.br For instance, a borate (B1201080) buffer at pH 8.5 with 50 mM SDS has been used effectively. dss.go.th CE methods can achieve low limits of detection, making them suitable for analyzing trace amounts of methylxanthines. ubc.ca

Biotransformation and Metabolism Studies

Direct and extensive biotransformation studies on this compound are not widely available in the public literature. However, the metabolism of xanthine derivatives is a well-studied field, providing a strong basis for predicting the metabolic fate of this compound. Xanthines are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isoform, and also by xanthine oxidase. thegoodscentscompany.comwikipedia.orgresearchgate.net

In Vitro and In Vivo Metabolism of Related Methylxanthines:

Hepatic Metabolism: In vitro models using liver microsomes are standard for studying the metabolism of xanthine-based compounds. researchgate.netmdpi.com These studies show that metabolism is the main clearance mechanism for many xanthine derivatives. mdpi.com For related compounds, metabolism involves N-demethylation and oxidation. nih.gov For example, caffeine (B1668208) (1,3,7-trimethylxanthine) is metabolized into paraxanthine (B195701) (1,7-dimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). mdpi.com

Role of Xanthine Oxidase: Xanthine oxidase is responsible for the oxidation of xanthines to their corresponding uric acid metabolites. nih.gov Studies on 1-methylxanthine (B19228) in rats demonstrated its rapid oxidation to 1-methyluric acid. nih.gov This process is so efficient that the parent compound was often undetectable in plasma shortly after administration. nih.gov The dehydrogenase form of xanthine oxidase appears to be predominant in the intact liver. nih.gov

Influence of Substituents: The specific alkyl groups at the N1, N3, and N7 positions significantly influence the rate and pathway of metabolism. The propyl groups at the N1 and N3 positions in this compound would likely undergo hydroxylation and subsequent oxidation, similar to metabolic pathways observed for other alkylxanthines.

A study on a structurally related compound, (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837), noted that it undergoes rapid photoisomerization to its Z-isomer when exposed to light. nih.govnih.gov While this is a photochemical process rather than a metabolic one, it highlights the potential for structural changes that could affect biological activity and subsequent metabolism.

Biodistribution Studies

The distribution of a compound throughout the body is a critical aspect of its pharmacokinetic profile. For this compound, specific biodistribution data comes from studies on its radiolabeled derivative, [N-11C-methyl]KF17837, which is (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine labeled with carbon-11. nih.gov This compound was investigated as a potential ligand for imaging adenosine (B11128) A2A receptors using Positron Emission Tomography (PET). thegoodscentscompany.comnih.gov

The study, conducted in primates, revealed that the compound can cross the blood-brain barrier, although to a limited extent. nih.gov Following intravenous administration, radioactivity was observed in the brain, with a relative regional retention pattern of approximately 1.1:1:0.8 in the striatum, cerebellum, and cortex, respectively, at 20 minutes post-injection. nih.gov However, this distribution did not align with the known density of A2A receptors, suggesting a high degree of non-specific binding in vivo. nih.gov

The initial uptake of the tracer was high in the heart, and its elimination from the heart was accelerated when a non-radioactive ("carrier") dose of the compound was co-administered. nih.gov Generally, xanthine derivatives are known to be widely distributed throughout the body, with concentrations varying between tissues. alrasheedcol.edu.iq

Table 2: Summary of Biodistribution Findings for [N-11C-methyl]KF17837

| Tissue | Finding | Source |

|---|---|---|

| Brain | Low penetration of the blood-brain barrier. | nih.gov |

| Regional retention did not match A2A receptor density. | nih.gov | |

| Heart | High initial uptake. | nih.gov |

Computational and Theoretical Research on 1,3 Dipropyl 7 Methylxanthine

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For 1,3-Dipropyl-7-methylxanthine and related xanthine (B1682287) derivatives, docking studies are crucial for understanding their interactions with adenosine (B11128) receptors, their primary biological targets. researchgate.net

Research has shown that xanthine derivatives act as antagonists at adenosine receptors (A1, A2A, A2B, and A3). researchgate.net Docking simulations help to visualize and quantify the binding modes of these antagonists within the receptor's binding pocket. The affinity of these compounds is influenced by substitutions at the N1, N3, N7, and C8 positions of the xanthine core. researchgate.netuniroma1.it For instance, studies on various 8-phenylxanthine (B3062520) derivatives have demonstrated that substituents on the phenyl ring significantly affect the binding affinity and selectivity for A1 and A2A receptor subtypes. researchgate.net

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the receptor's active site. For example, in the A2A adenosine receptor, residues like Glu13 have been identified as critical for agonist recognition, and antagonist binding is also sensitive to the specific constellation of amino acids in the binding pocket. nih.gov The development of fluorescent antagonists has further enabled the quantification of ligand-receptor interactions in living cells. acs.org

The binding affinities of various xanthine derivatives, including those with propyl substitutions, have been determined experimentally, providing data that can be used to validate and refine molecular docking models.

Table 1: Binding Affinities of Selected Xanthine Derivatives at Adenosine Receptors

| Compound Name | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 1,3-Dibutyl-8-((3,4-dihydroxyphenethyl)amino)-7-propyl-3,7-dihydro-1H-purine-2,6-dione | A1 | --- |

| 1,3-Dibutyl-8-((3,4-dihydroxyphenethyl)amino)-7-propyl-3,7-dihydro-1H-purine-2,6-dione | A2A | --- |

| 1,3-Dipropyl-xanthine derivative with N7-propyl substituent | A1 | 130 nM mdpi.com |

| 1,3-Dipropyl-xanthine derivative with N7-propyl substituent | A2A | 833 nM mdpi.com |

This table is for illustrative purposes and includes data for structurally related compounds to demonstrate the type of information derived from such studies.

Quantum Chemical Calculations (e.g., DFT methods for related compounds)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com For the xanthine scaffold, which forms the core of this compound, DFT calculations provide deep insights into its fundamental properties. researchgate.net

These theoretical studies can determine optimized molecular geometries, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. mdpi.comresearchgate.net For example, DFT calculations have been used to study the adsorption of xanthine on gold nanoparticles by modeling the molecule's interaction with the metal surface, which helps in the interpretation of Surface-Enhanced Raman Scattering (SERS) data. mdpi.com Such studies have concluded that xanthine preferentially adsorbs as its N(9)H tautomer on gold surfaces. mdpi.com

Furthermore, DFT methods are used in combination with other techniques to elucidate reaction mechanisms and predict the thermodynamic parameters of reactions involving xanthine derivatives. nih.govmdpi.com The theoretical investigation of novel synthesized xanthines can help in understanding their antimicrobial activity by correlating their electronic properties with their biological function. nih.gov The absolute configuration of chiral xanthine derivatives has also been assigned using DFT simulations of their electronic circular dichroism (ECD) spectra. unibo.it

Table 2: Insights from Quantum Chemical Calculations on Xanthine Derivatives

| Calculation Method | Property Investigated | Key Findings |

|---|---|---|

| DFT/B3LYP | Molecular Geometry & Vibrational Frequencies | Provides theoretical vibrational spectra (IR/Raman) that show good agreement with experimental data, aiding in structural confirmation. researchgate.net |

| DFT | Adsorption on Metal Surfaces | Elucidates the preferred tautomeric form and binding orientation of xanthine on metallic nanoparticles. mdpi.com |

| TD-DFT | Electronic Circular Dichroism (ECD) | Allows for the assignment of absolute configuration for chiral atropisomeric xanthines. unibo.it |

Pharmacogenomics and Personalized Medicine Implications

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. For a compound like this compound, which primarily targets adenosine receptors, pharmacogenomic considerations are centered on variations in the genes encoding these receptors. The primary human genes of interest are ADORA1 (encoding the A1 receptor) and ADORA2A (encoding the A2A receptor).

Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), in these genes can lead to variations in the structure, expression, or function of adenosine receptors. Such variations can, in turn, alter the binding affinity and efficacy of antagonist drugs like this compound. This can result in inter-individual differences in drug response, meaning some patients may experience a greater therapeutic effect or different side effects than others.

The development of A1 adenosine receptor antagonists for clinical use has highlighted the importance of understanding these patient-specific factors. nih.govfrontiersin.org While direct pharmacogenomic studies on this compound are not widely published, the principle remains a key area of research for the broader class of adenosine receptor modulators. By identifying relevant genetic markers, it may be possible to predict a patient's response to a given xanthine derivative. This opens the door to personalized medicine, where treatment strategies could be tailored to an individual's genetic profile to maximize efficacy and minimize potential risks.

Table 3: Genes and Personalized Medicine Implications for Adenosine Receptor Antagonists

| Gene | Encoded Protein | Potential Implication of Genetic Variation |

|---|---|---|

| ADORA1 | A1 Adenosine Receptor | Variations could alter antagonist binding affinity, potentially affecting drug efficacy in cardiovascular or neurological applications. nih.govfrontiersin.org |

| ADORA2A | A2A Adenosine Receptor | Polymorphisms are associated with differences in caffeine (B1668208) response and may influence the neuroprotective or anti-inflammatory effects of A2A antagonists. |

| ADORA2B | A2B Adenosine Receptor | Genetic variants may impact the response to antagonists in inflammatory conditions or respiratory diseases. mdpi.com |

Future Directions and Research Gaps in 1,3 Dipropyl 7 Methylxanthine Studies

Exploration of Novel Therapeutic Applications

Initial interest in 1,3-Dipropyl-7-methylxanthine centered on its activity as an adenosine (B11128) receptor antagonist, particularly with some selectivity for the A2A subtype. capes.gov.br This has spurred investigations into its potential in a variety of therapeutic areas. One notable area of exploration is in oncology, where DPMX has been studied for its ability to sensitize lung carcinoma cells to radiation therapy by inducing apoptosis and altering cell cycle checkpoints. nih.gov This suggests a potential role for DPMX and similar compounds in combination cancer therapies.